molecular formula C20H16BrFN2O2 B2552122 N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-15-3

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2552122
CAS No.: 946331-15-3
M. Wt: 415.262
InChI Key: VOUVOHDJJPKOME-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a 4-bromo-2-fluorophenyl group at the amide nitrogen and a 4-methylbenzyl substituent at the pyridine ring’s 1-position. Its molecular formula is C₂₀H₁₅BrFN₂O₂, with a molecular weight of 414.25 g/mol.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUVOHDJJPKOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution

The bromine and fluorine substituents on the phenyl rings likely arise from electrophilic aromatic substitution . For example:

  • Bromination : Directed by activating groups (e.g., methyl) to achieve regioselectivity.

  • Fluorination : Typically performed under nucleophilic conditions using fluorinating agents like KF or HF.

Nucleophilic Aromatic Substitution (S_NAr)

This reaction is critical for introducing substituents into the aromatic rings. For instance, replacing a nitro group with amines or other nucleophiles under basic conditions .

Amide Bond Formation

The carboxamide group is synthesized via coupling reactions (e.g., using EDCI or HATU) between carboxylic acids and amines. For example:

text
RCOOH + NH2R' → RCONH-R' + H2O

This step ensures stability and biological activity .

Reaction Conditions and Optimization

Reaction TypeTypical ConditionsPurpose
Electrophilic substitutionFeBr3 catalyst, high temperature (60–100°C)Introduce bromine/fluorine substituents
Nucleophilic aromatic substitution (S_NAr)Base (e.g., NaOH), elevated temperatureFunctionalize aromatic rings
Amide bond formationCoupling agents (EDCI), room temperatureForm stable carboxamide linkage

Kinase Inhibition-Related Reactions

Derivatives of this compound (e.g., furanopyrimidine hybrids) undergo Sonogashira coupling to introduce alkyne groups, enabling further functionalization .

Immune Modulation via Redox Reactions

Reduction of nitro groups to amines (e.g., using Fe/HCl) may occur as part of biological activity modulation .

Research Findings and Challenges

  • Synthetic challenges : Multi-step routes require precise control of regioselectivity and reaction yields.

  • Biological implications : Selectivity for kinases (e.g., MER/AXL) and immune cells (e.g., CD8+ T-cells) suggests therapeutic potential .

  • Future directions : Hybridization with other scaffolds (e.g., pyrazoles) to enhance activity or reduce toxicity .

For experimental validation, further studies on this specific compound’s reactivity, stability, and biological profile are recommended.

Scientific Research Applications

Structure and Composition

The compound's structure is characterized by a dihydropyridine backbone with various substituents that enhance its biological activity. The molecular formula is C18H17BrFN2O2C_{18}H_{17}BrFN_{2}O_{2} with a molecular weight of approximately 373.24 g/mol.

Anticancer Activity

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promising anticancer properties in various studies:

Mechanisms of Action

  • Inhibition of Cell Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.
  • Targeting Specific Pathways : It may target pathways involved in tumor growth, including the PI3K/Akt and MAPK signaling pathways.

Case Studies

StudyCell LineIC50 (µM)Mechanism of ActionReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial activity, making it a candidate for further development in treating infections.

Mechanisms of Action

  • Disruption of Bacterial Cell Walls : Similar compounds have shown efficacy in disrupting bacterial cell wall synthesis.

Case Studies

StudyMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Study 1E. coli8 µg/mL
Study 2S. aureus5 µg/mL

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Mechanisms of Action

  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular features of the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Features
Target Compound C₂₀H₁₅BrFN₂O₂ 414.25 R1: 4-bromo-2-fluorophenyl; R2: 4-methylbenzyl Bromo/fluoro halogenation; methylbenzyl enhances lipophilicity
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₂₁H₁₇ClFNO₃ 397.81 R1: 4-acetylphenyl; R2: 2-chloro-6-fluorobenzyl Acetyl group increases polarity; chloro/fluoro substitution
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₄H₁₂BrN₂O₂ 335.16 R1: 3-bromo-2-methylphenyl Planar conformation (dihedral angle: 8.38°); forms hydrogen-bonded dimers
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide C₁₆H₁₃BrN₂O₂S 393.26 Thiazolidinone ring; 4-bromophenyl Thiazolidinone moiety enables diverse biological interactions
Key Observations:
  • Halogenation Effects : The target compound’s 4-bromo-2-fluorophenyl group provides greater electronegativity and steric bulk compared to the 2-chloro-6-fluorobenzyl () or 3-bromo-2-methylphenyl () groups. This may enhance binding to hydrophobic enzyme pockets or receptors .
  • Planarity and Conformation: ’s compound adopts a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation through the amide bridge .
  • Hydrogen Bonding : ’s compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds . The target compound’s fluorine atom may participate in additional halogen bonding, influencing crystal packing or solubility.

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H17BrFNO2C_{18}H_{17}BrFNO_2 with a molecular weight of approximately 366.24 g/mol. The structure incorporates a dihydropyridine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the dihydropyridine class can exhibit multiple biological activities, including:

  • Kinase Inhibition : Dihydropyridines have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways involved in cancer progression. For instance, studies have demonstrated that similar compounds effectively inhibit Met kinase activity, which is implicated in tumor growth and metastasis .
  • Antimicrobial Activity : Some derivatives of dihydropyridine compounds have shown promising antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study: Antitumor Activity

A notable study evaluated the efficacy of a structurally related compound in a human gastric carcinoma xenograft model. The compound demonstrated complete tumor stasis following oral administration, indicating strong antitumor activity. This effect was attributed to its selective inhibition of Met kinase .

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of related dihydropyridine derivatives against various pathogens. The minimum inhibitory concentration (MIC) values were reported between 0.22 to 0.25 μg/mL for the most active derivatives, showcasing significant bactericidal effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies for this compound and related compounds.

Activity Compound Efficacy Reference
Met Kinase InhibitionThis compoundComplete tumor stasis in vivo
AntimicrobialRelated dihydropyridine derivativesMIC 0.22 - 0.25 μg/mL
COX InhibitionAlkyl derivatives of similar structureAnti-inflammatory effects

Safety and Toxicological Studies

While the biological activities are promising, it is crucial to consider the safety profile of these compounds. Preliminary toxicological assessments indicate that some derivatives may cause skin irritation and have harmful effects if ingested . Further studies are needed to fully understand the safety profile and potential side effects.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via acid-catalyzed condensation between substituted aniline derivatives (e.g., 4-bromo-2-fluoroaniline) and chloronicotinic acid analogs. Pyridine and p-toluenesulfonic acid are common catalysts, with reflux conditions in aqueous or mixed solvents. Purification often involves crystallization from methanol or ethanol. For example, related dihydropyridine-carboxamide analogs were synthesized using similar protocols, yielding products confirmed by X-ray crystallography .

Q. Which spectroscopic methods are used for structural confirmation?

  • 1H and 13C NMR : To identify proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks.
  • IR Spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functional groups.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. enol-imine) and molecular geometry .

Q. How is purity assessed during synthesis?

Purity is evaluated using:

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities and by-products.
  • Elemental Analysis : Confirms empirical formula.
  • Melting Point Determination : Assesses consistency with literature values .

Advanced Research Questions

Q. How can tautomeric forms be experimentally distinguished?

The keto-amine tautomer is typically stabilized in the solid state, as shown by X-ray crystallography of analogous compounds. Solution-phase studies (e.g., NMR in DMSO-d6) may reveal equilibrium between tautomers. Advanced techniques like NOESY or variable-temperature NMR can track proton exchange dynamics .

Q. What strategies optimize synthetic yield and scalability?

  • Design of Experiments (DoE) : Systematically varies catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and reaction times.
  • Flow Chemistry : Enhances reproducibility and reduces side reactions via controlled reaction parameters (e.g., temperature, residence time).
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for time-sensitive steps .

Q. How are structural contradictions in spectral data resolved?

Discrepancies between batches (e.g., unexpected NMR signals) are addressed by:

  • Repetition under Strictly Controlled Conditions : Eliminates environmental variability.
  • 2D NMR Techniques (COSY, HSQC) : Assigns ambiguous proton/carbon signals.
  • Single-Crystal X-ray Diffraction : Provides definitive structural validation .

Q. What computational methods predict bioactivity?

  • Molecular Docking : Screens interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., bromo/fluoro groups) with biological activity using regression models.
  • Molecular Dynamics (MD) Simulations : Evaluates binding stability under physiological conditions .

Methodological Considerations

Q. How to analyze by-products or impurities?

  • LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns.
  • Preparative Chromatography : Isolates impurities for structural elucidation.
  • Kinetic Studies : Monitors intermediate formation to minimize side reactions .

Q. What crystallization conditions favor high-quality crystals?

  • Solvent Selection : Methanol/water mixtures are common for dihydropyridine derivatives.
  • Slow Evaporation : Promotes orderly lattice formation.
  • Seeding : Introduces pre-formed crystals to control nucleation .

Q. How to validate enzyme inhibition assays for this compound?

  • Positive/Negative Controls : Ensures assay reliability (e.g., known inhibitors vs. DMSO controls).
  • Dose-Response Curves : Calculates IC50 values using non-linear regression.
  • Cellular Permeability Assays : Assesses membrane penetration (e.g., Caco-2 models) .

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